L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidyl-
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Overview
Description
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidyl- is a complex peptide composed of multiple lysine residues and a histidine residue. This compound is a basic amino acid sequence that can be cleaved by enzymes, making it useful for delivering various biologically active peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the growing peptide chain on the resin.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of such peptides often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidyl- can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under certain conditions.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like DTT (dithiothreitol).
Substitution: Amino groups in lysine residues can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or β-mercaptoethanol.
Substitution: Electrophiles like acyl chlorides or alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of oxo-histidine derivatives.
Scientific Research Applications
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidyl- has several scientific research applications:
Chemistry: Used as a linker for delivering multiple biologically active peptides.
Biology: Studied for its role in enzyme cleavage and peptide delivery.
Medicine: Potential use in drug delivery systems for targeted therapy.
Industry: Utilized in the production of bioactive compounds and peptide-based drugs.
Mechanism of Action
The mechanism of action of L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidyl- involves its cleavage by specific enzymes, releasing the active peptides. These peptides can then interact with their molecular targets, such as receptors or enzymes, to exert their biological effects. The pathways involved depend on the nature of the active peptides delivered.
Comparison with Similar Compounds
Similar Compounds
L-Lysyl-L-lysine dihydrochloride: Another enzyme-cleavable basic amino acid used for delivering biologically active peptides.
Glycyl-L-histidyl-L-lysine: A tripeptide with applications in skin care and wound healing.
Uniqueness
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidyl- is unique due to its multiple lysine residues, which enhance its ability to deliver multiple peptides simultaneously. This makes it particularly useful in applications requiring the delivery of complex peptide mixtures.
Properties
CAS No. |
835632-58-1 |
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Molecular Formula |
C36H69N13O7 |
Molecular Weight |
796.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C36H69N13O7/c37-16-6-1-11-25(42)31(50)45-26(12-2-7-17-38)32(51)46-27(13-3-8-18-39)33(52)47-28(14-4-9-19-40)34(53)49-30(21-24-22-43-23-44-24)35(54)48-29(36(55)56)15-5-10-20-41/h22-23,25-30H,1-21,37-42H2,(H,43,44)(H,45,50)(H,46,51)(H,47,52)(H,48,54)(H,49,53)(H,55,56)/t25-,26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
MJXXYOIZTDIZEQ-WPMUBMLPSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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